methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate
Description
Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a methyl ester group at position 2, a phenyl substituent at position 5, and a carbamoyl urea moiety linked to a 4-nitrophenyl group at position 3. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-27-18(23)17-15(11-16(28-17)12-5-3-2-4-6-12)21-19(24)20-13-7-9-14(10-8-13)22(25)26/h2-11H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKWLRVUGDDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 477537-10-3)
- Structure : Features a benzo[d]thiazole carboxamido group at position 3 instead of the 4-nitrophenyl carbamoyl urea.
- Molecular Weight : 394.47 g/mol (vs. estimated ~400–410 g/mol for the target compound).
- Density : 1.420 g/cm³ (predicted), indicating higher compactness compared to the nitro-substituted analogue, which may exhibit lower density due to nitro group steric effects .
- Acidity : Predicted pKa ~10.24, suggesting moderate basicity. The target compound’s 4-nitrophenyl group likely reduces basicity (lower pKa) due to electron withdrawal .
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Structure: Lacks the carbamoyl urea substituent, with an ethyl ester and methyl group at positions 3 and 4. Solubility: Likely higher than the target compound due to the absence of the bulky nitro-phenyl group.
Physicochemical Properties
| Property | Target Compound | Benzo[d]thiazole Analogue | Ethylcarboxylate Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400–410 (estimated) | 394.47 | ~275–300 (estimated) |
| Density (g/cm³) | ~1.35–1.45 (predicted) | 1.420 | N/A |
| pKa | ~8.5–9.5 (predicted) | 10.24 | N/A |
| Key Substituent | 4-Nitrophenyl carbamoyl | Benzo[d]thiazole carboxamido | Ethyl ester, methyl |
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The carbamoyl urea group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal packing. The nitro group may participate in weak C–H···O hydrogen bonds, influencing crystal lattice stability .
- Crystallographic Analysis: SHELX software (SHELXL, SHELXS) is widely used for refining small-molecule structures, including thiophene derivatives. The nitro group’s planarity and resonance effects may lead to distinct diffraction patterns compared to non-nitro analogues .
Biological Activity
Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Thiophene Ring : A five-membered ring containing sulfur.
- Nitrophenyl Group : Enhances reactivity and potential interactions with biological targets.
- Carbamoyl Group : Contributes to the compound's solubility and biological activity.
- Phenyl Group : Provides additional sites for molecular interactions.
This structural diversity is crucial for its biological functions and potential therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
- Introduction of Functional Groups : The nitrophenyl and carbamoyl groups are introduced via specific coupling reactions, such as Suzuki-Miyaura coupling .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism is believed to involve interaction with bacterial cell membranes or specific metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in various cancer models.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Binding to Proteins : The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially altering their function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
- Cancer Cell Line Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 10 | Inhibition of growth |
| Antimicrobial | Gram-negative bacteria | 10 | Inhibition of growth |
| Anticancer | Breast cancer cells | 25 | 50% reduction in viability |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
